Nephtheoxydiol
CAS No.: 107870-28-0
Cat. No.: VC20743374
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107870-28-0 |
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Molecular Formula | C15H26O3 |
Molecular Weight | 254.36 g/mol |
IUPAC Name | (1R,2Z,4R,8S)-8-hydroperoxy-1-methyl-7-methylidene-4-propan-2-ylcyclodec-2-en-1-ol |
Standard InChI | InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1 |
Standard InChI Key | IYQPDCHHTWJQQK-LJBASXIBSA-N |
Isomeric SMILES | CC(C)[C@H]/1CCC(=C)[C@H](CC[C@@](/C=C1)(C)O)OO |
SMILES | CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO |
Canonical SMILES | CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO |
Key Features of Related Compounds:
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Triterpenoids from Alisma orientale:
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16-oxo-11-anhydroalisol A 24-acetate (C₃₂H₄₈O₆): Features hydroxyl groups, carbonyls, and double bonds, with anti-inflammatory and antimicrobial activities .
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Compound 1 (C₃₂H₄₈O₆): Exhibited dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages (IC₅₀ ~33 μM), comparable to dexamethasone .
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Naphthalene-Chalcone Derivatives:
Biological Activities of Analogs
Anti-Inflammatory Effects
Compound | Target Cell Line | NO Inhibition (33 μM) | Reference |
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Compound 1 | RAW264.7 macrophages | ~70% (p < 0.01) | |
Dexamethasone | RAW264.7 macrophages | ~75% (p < 0.01) |
Antimicrobial and Cytotoxic Activities
Proposed Characteristics of "Nephtheoxydiol"
If "Nephtheoxydiol" shares structural homology with the above compounds, its properties may include:
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Molecular Formula: Likely C₃₂H₄₈O₆ (similar to triterpenoids in Source ).
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Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and acetylated moieties.
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Bioactivities: Anti-inflammatory (via NO suppression), antimicrobial (Gram-positive bacteria), and selective cytotoxicity.
Research Gaps and Recommendations
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Nomenclature Clarification: The term "Nephtheoxydiol" requires verification against IUPAC naming conventions. It may represent a regional or obsolete designation.
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Synthetic Pathways: Analogous naphthalene-chalcone hybrids (Source ) suggest potential routes for synthesizing diol-containing derivatives.
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Targeted Assays: Prioritize in vitro screening against inflammatory markers (e.g., COX-2, TNF-α) and cancer cell lines to validate hypothesized activities.
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